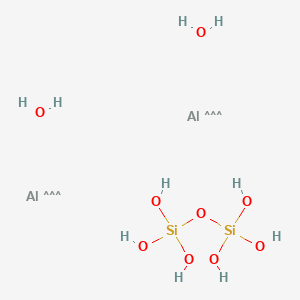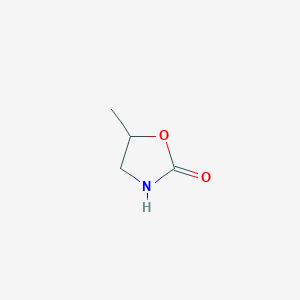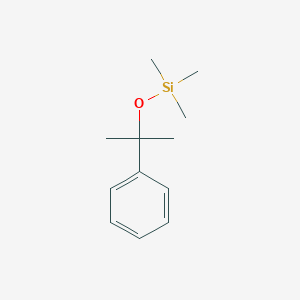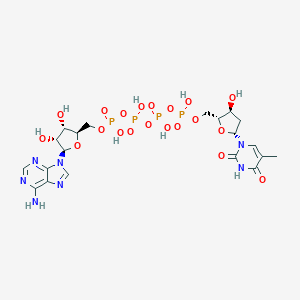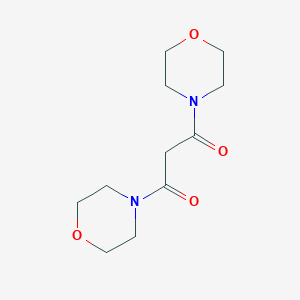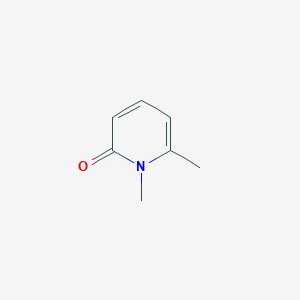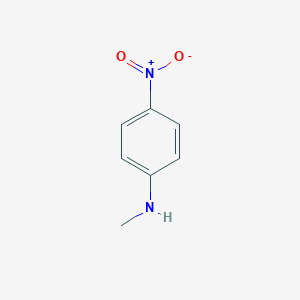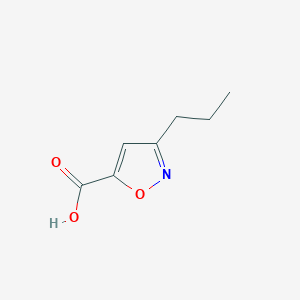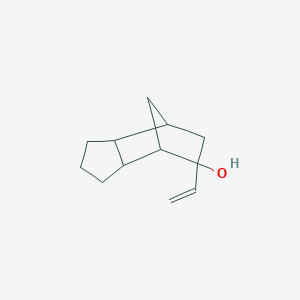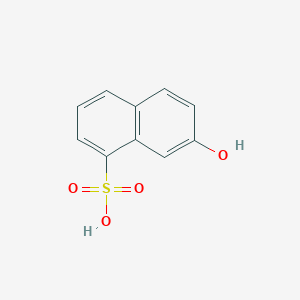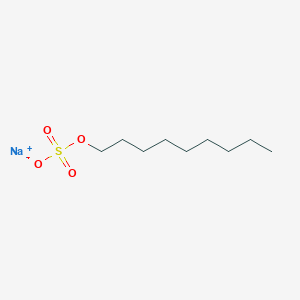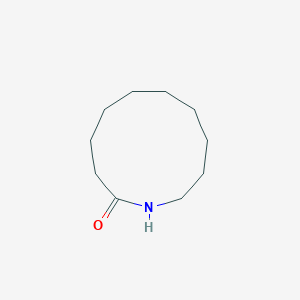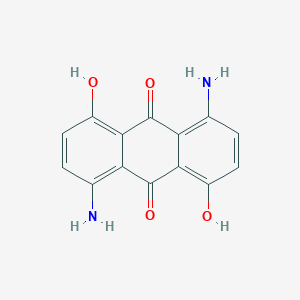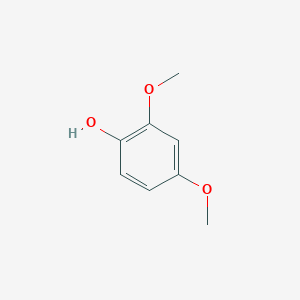
2,4-Dimethoxyphenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4-Dimethoxyphenol involves various chemical pathways and methods that have been explored and refined over time. One significant method involves the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, demonstrating the complexity and specificity of reactions involved in its production. The mechanism of acidolysis, especially in the presence of different acids and conditions, plays a crucial role in determining the yield and purity of 2,4-Dimethoxyphenol (Yokoyama, 2015).
Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxyphenol, characterized by its dimethoxy groups attached to a phenolic ring, significantly influences its reactivity and interactions with other molecules. The arrangement of these methoxy groups and the phenolic hydrogen bond contribute to its unique chemical behavior, such as its antioxidant properties.
Chemical Reactions and Properties
2,4-Dimethoxyphenol participates in various chemical reactions, reflecting its reactive nature. These include its role as an intermediate in the synthesis of complex organic molecules and its reactivity towards different chemical agents. Its properties as a potential eco-toxicological hazard in environmental contexts have also been investigated, highlighting the need for understanding its behavior in aquatic and terrestrial ecosystems (Islam et al., 2017).
Wissenschaftliche Forschungsanwendungen
1. Radical-Scavenging Activity
- Application Summary: 2,4-Dimethoxyphenol is used as a synthetic antioxidant in research to study its radical-scavenging activities . It’s compared with natural antioxidants like eugenol and isoeugenol .
- Methods of Application: The radical-scavenging activities of 2,4-Dimethoxyphenol were investigated using differential scanning calorimetry (DSC) by measuring their anti-1,1-diphenyl-2-picrylhydrazyl (DPPH) radical activity and the induction period for polymerization of methyl methacrylate (MMA) initiated by thermal decomposition of 2,2’-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) .
- Results: 2,4-Dimethoxyphenol scavenged not only oxygen-centered radicals (PhCOO.) derived from BPO, but also carbon-centered radicals (R.) derived from the AIBN and DPPH radical much more efficiently, in comparison with eugenol and isoeugenol .
2. Flavoring Agent
- Application Summary: 2,4-Dimethoxyphenol is used as a flavoring agent in various food products .
- Methods of Application: It is added to foods to impart specific flavors. It is used in smoke flavors, whisky, rum, tea, spice, savory, seafood, meat, liquorices, coffee, and nut flavors .
- Results: It is reported to be the single most important flavor chemical in smoke flavors .
3. Laccase Mimicking Nanozymes
- Application Summary: 2,4-Dimethoxyphenol is used in the preparation of laccase mimicking nanozymes for the catalytic oxidation of phenolic pollutants .
- Methods of Application: A new laccase mimic (defined as CA-Cu) was synthesized via the coordination of copper with a cysteine (Cys)–aspartic acid (Asp) dipeptide . The as-prepared CA-Cu nanozyme exhibits significant laccase-like activity and catalytic oxidation of a wide range of phenolic pollutants .
- Results: The CA-Cu nanozyme has a similar Km (Michaelis constant), a higher vmax (maximum rate) and better recyclability than laccase at the same mass concentration . It is robust in a broad temperature range (0–100 °C), at extreme pH and under long-term storage . The catalytic performance of the CA-Cu nanozyme was enhanced under high-salt conditions or at high concentrations of heavy metal ions .
4. Chemical Research
Safety And Hazards
2,4-Dimethoxyphenol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound . In case of exposure, immediate medical attention is recommended .
Zukünftige Richtungen
Research on 2,4-Dimethoxyphenol and its derivatives continues to be a topic of interest. For instance, one study investigated the radical-scavenging activity of synthetic antioxidants, 2-allyl-4-X-phenols (X=NO2, Cl, Br, OCH3, COCH3, CH3, t-(CH3)3, C6H5) and 2,4-dimethoxyphenol, and the natural methoxyphenols eugenol and isoeugenol . Another study reported the synthesis of stilbene-based bisphenols from p-coumaric, ferulic, and sinapic acid .
Eigenschaften
IUPAC Name |
2,4-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMYTVDDOXZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343904 | |
| Record name | 2,4-Dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxyphenol | |
CAS RN |
13330-65-9 | |
| Record name | 2,4-Dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

